Cas no 1807438-67-0 (3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)

3,6-Bis(trifluoromethyl)-2-bromocinnamic acid 化学的及び物理的性質
名前と識別子
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- 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid
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- インチ: 1S/C11H5BrF6O2/c12-9-5(1-4-8(19)20)6(10(13,14)15)2-3-7(9)11(16,17)18/h1-4H,(H,19,20)/b4-1+
- InChIKey: PNEJCYFXRNHXKR-DAFODLJHSA-N
- SMILES: BrC1=C(C(F)(F)F)C=CC(C(F)(F)F)=C1/C=C/C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 389
- トポロジー分子極性表面積: 37.3
- XLogP3: 4.3
3,6-Bis(trifluoromethyl)-2-bromocinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013017501-1g |
3,6-Bis(trifluoromethyl)-2-bromocinnamic acid |
1807438-67-0 | 97% | 1g |
$1534.70 | 2023-09-02 |
3,6-Bis(trifluoromethyl)-2-bromocinnamic acid 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
3,6-Bis(trifluoromethyl)-2-bromocinnamic acidに関する追加情報
Introduction to 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid (CAS No. 1807438-67-0)
3,6-Bis(trifluoromethyl)-2-bromocinnamic acid, identified by its Chemical Abstracts Service (CAS) number 1807438-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated cinnamic acids, characterized by the presence of bromine substituents and trifluoromethyl groups, which contribute to its unique chemical properties and potential biological activities.
The structural framework of 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid consists of a cinnamic acid backbone, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets. The introduction of bromine at the 2-position and trifluoromethyl groups at the 3- and 6-positions enhances the compound's lipophilicity and electronic properties, making it a valuable candidate for further derivatization and investigation.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their diverse pharmacological profiles. The presence of bromine in 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid not only increases its reactivity but also allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can lead to the discovery of novel therapeutic agents.
The trifluoromethyl group is another key feature of this compound, contributing to its metabolic stability and binding affinity. Trifluoromethyl-substituted compounds are frequently found in approved drugs due to their ability to modulate enzyme activity and receptor interactions. For instance, drugs like celecoxib and efavirenz incorporate trifluoromethyl groups to enhance their pharmacological efficacy.
Current research in the field of medicinal chemistry has highlighted the potential of 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid as a precursor for developing new therapeutic agents. Studies have demonstrated its utility in synthesizing inhibitors targeting various disease pathways. One notable area of investigation is its application in anti-inflammatory drug development. The brominated cinnamic acid scaffold has shown promise in modulating cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Additionally, the compound has been explored for its antimicrobial properties. The combination of bromine and trifluoromethyl groups imparts unique electronic and steric properties that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies have indicated that derivatives of 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid exhibit activity against Gram-positive bacteria, suggesting their potential as novel antimicrobial agents.
In the realm of agrochemicals, this compound has also been investigated for its herbicidal and fungicidal properties. The structural features of 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid make it a suitable candidate for developing next-generation crop protection agents. By targeting specific enzymatic pathways in weeds and fungi, such compounds can offer effective solutions for sustainable agriculture while minimizing environmental impact.
The synthesis of 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps include bromination of cinnamic acid derivatives followed by selective introduction of trifluoromethyl groups using palladium-catalyzed cross-coupling reactions. These synthetic strategies are well-documented in the literature and provide a robust framework for further functionalization.
Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and biological activity of 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid. Molecular modeling studies have helped elucidate how structural modifications influence binding affinity to biological targets. This approach has accelerated the discovery process by allowing researchers to predict the outcomes of synthetic modifications before conducting experimental validation.
The pharmacokinetic properties of this compound are also under investigation. The lipophilicity imparted by the trifluoromethyl groups can influence absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing drug candidates for clinical use. Preliminary pharmacokinetic studies suggest that 3,6-Bis(trifluoromethyl)-2-bromocinnamic acid exhibits favorable solubility and stability characteristics, making it a promising candidate for further development.
In conclusion,3,6-Bis(trifluoromethyl)-2-bromocinnamic acid (CAS No. 1807438-67-0) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its utility as a precursor for developing novel therapeutic agents underscores its importance in medicinal chemistry. As research continues to uncover new applications for this compound,3,6-Bis(trifluoromethyl)-2-bromocinnamic acid is poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
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